molecular formula C14H10F3NO4S B2379085 5-Sulfamoyl-2-[3-(trifluoromethyl)phenyl]benzoic acid CAS No. 926222-83-5

5-Sulfamoyl-2-[3-(trifluoromethyl)phenyl]benzoic acid

Cat. No.: B2379085
CAS No.: 926222-83-5
M. Wt: 345.29
InChI Key: RAYDPBBVBXFQFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Sulfamoyl-2-[3-(trifluoromethyl)phenyl]benzoic acid is a specialty compound used primarily in proteomics research. It has the molecular formula C₁₄H₁₀F₃NO₄S and a molecular weight of 345.29 g/mol . This compound is known for its unique chemical structure, which includes a trifluoromethyl group, making it valuable in various scientific applications.

Preparation Methods

The synthesis of 5-Sulfamoyl-2-[3-(trifluoromethyl)phenyl]benzoic acid typically involves multiple steps. One common method starts with the reaction of 1,3-dibromo-5,5-dimethylhydantoin with 1,3-bis(trifluoromethyl)benzene to produce 3,5-bis(trifluoromethyl)bromobenzene. This intermediate is then used to synthesize this compound . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

5-Sulfamoyl-2-[3-(trifluoromethyl)phenyl]benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

This compound is extensively used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 5-Sulfamoyl-2-[3-(trifluoromethyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins and enzymes, making it effective in inhibiting or modifying their activity . The exact pathways and targets can vary depending on the specific application and conditions.

Comparison with Similar Compounds

5-Sulfamoyl-2-[3-(trifluoromethyl)phenyl]benzoic acid is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. Similar compounds include:

These comparisons highlight the unique combination of functional groups in this compound, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

5-sulfamoyl-2-[3-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO4S/c15-14(16,17)9-3-1-2-8(6-9)11-5-4-10(23(18,21)22)7-12(11)13(19)20/h1-7H,(H,19,20)(H2,18,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYDPBBVBXFQFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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